molecular formula C20H22N2O3S B11233171 N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11233171
M. Wt: 370.5 g/mol
InChI Key: DDKPDAZCIYGWBO-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method includes the reaction of 6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid with cyclohexylamine under specific conditions to form the desired carboxamide derivative. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other thiazine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-cyclohexyl-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C20H22N2O3S/c1-22-18-12-11-14(20(23)21-15-7-3-2-4-8-15)13-17(18)16-9-5-6-10-19(16)26(22,24)25/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,21,23)

InChI Key

DDKPDAZCIYGWBO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3CCCCC3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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